molecular formula C9H16O2Si B14570873 2-Cyclohexen-1-one, 4-[(trimethylsilyl)oxy]- CAS No. 61543-59-7

2-Cyclohexen-1-one, 4-[(trimethylsilyl)oxy]-

Cat. No.: B14570873
CAS No.: 61543-59-7
M. Wt: 184.31 g/mol
InChI Key: HDOQTHOGTXWUQU-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 4-[(trimethylsilyl)oxy]- is a silyl enone compound with the molecular formula C9H16OSi. It is a versatile intermediate used in organic synthesis, particularly in the preparation of cyclohexyne precursors . This compound is known for its unique reactivity and stability, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexen-1-one, 4-[(trimethylsilyl)oxy]- can be synthesized through several methods. One common approach involves the silylation of 2-cyclohexen-1-one using trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired silyl enone product.

Industrial Production Methods

While specific industrial production methods for 2-Cyclohexen-1-one, 4-[(trimethylsilyl)oxy]- are not widely documented, the general principles of silylation and enone synthesis are applicable. Industrial production may involve large-scale silylation reactions using automated reactors and optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 4-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Organocopper Reagents: Used in nucleophilic addition reactions.

    Enolates and Silyl Enol Ethers: Employed in Michael addition reactions.

    Cesium Fluoride: Facilitates cycloaddition reactions by generating cyclohexyne intermediates.

Major Products

The major products formed from these reactions include substituted cyclohexenones and various cycloaddition adducts, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Cyclohexen-1-one, 4-[(trimethylsilyl)oxy]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 4-[(trimethylsilyl)oxy]- involves its reactivity as a silyl enone. The compound can undergo nucleophilic addition and cycloaddition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexen-1-one, 4-[(trimethylsilyl)oxy]- is unique due to its silyl group, which imparts distinct reactivity and stability. This makes it particularly useful in cycloaddition reactions and the synthesis of cyclohexyne precursors .

Properties

CAS No.

61543-59-7

Molecular Formula

C9H16O2Si

Molecular Weight

184.31 g/mol

IUPAC Name

4-trimethylsilyloxycyclohex-2-en-1-one

InChI

InChI=1S/C9H16O2Si/c1-12(2,3)11-9-6-4-8(10)5-7-9/h4,6,9H,5,7H2,1-3H3

InChI Key

HDOQTHOGTXWUQU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1CCC(=O)C=C1

Origin of Product

United States

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